molecular formula C8H14O2 B081458 4,4,6-Trimethyloxan-2-one CAS No. 10603-06-2

4,4,6-Trimethyloxan-2-one

Cat. No.: B081458
CAS No.: 10603-06-2
M. Wt: 142.2 g/mol
InChI Key: ANAWSOIMWQHBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,6-Trimethyloxan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134775. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

10603-06-2

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

4,4,6-trimethyloxan-2-one

InChI

InChI=1S/C8H14O2/c1-6-4-8(2,3)5-7(9)10-6/h6H,4-5H2,1-3H3

InChI Key

ANAWSOIMWQHBPG-UHFFFAOYSA-N

SMILES

CC1CC(CC(=O)O1)(C)C

Canonical SMILES

CC1CC(CC(=O)O1)(C)C

Key on ui other cas no.

10603-06-2
71566-51-3

Synonyms

Tetrahydro-4,4,6-trimethyl-2H-pyran-2-one

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.84 gm of 2,2,4-trimethyl-cyclopentanone were dissolved in 50 ml of chloroform and cooled in the ice bath. At 0° C., a solution of 0.2 gm of sodium acetate in 11.4 gm of a 40% aqueous peracetic acid was added. The reaction mixture was stirred for 18 hours at room temperature, then neutralized with a sodium hydrogen carbonate solution. The organic phase was separated, dried and concentrated. By distillation, 3.4 gm of 4,6,6-trimethyl-tetrahydropyran-2 -one (I) were recovered with the following characteristics:
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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